[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol
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Overview
Description
[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol: is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol typically involves the reaction of propargyl bromide with pyrrolidine, followed by reduction of the resulting intermediate . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol: shares similarities with other pyrrolidine derivatives such as N-methylpyrrolidine and N-ethylpyrrolidine .
Uniqueness:
Properties
IUPAC Name |
(1-prop-2-ynylpyrrolidin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-6-3-4-8(9)7-10/h1,8,10H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSYXXIWVDCEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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